(1Z)-1-(4-Fluorophenyl)-1-propen-1-ol

Catalog No.
S13005558
CAS No.
M.F
C9H9FO
M. Wt
152.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1Z)-1-(4-Fluorophenyl)-1-propen-1-ol

Product Name

(1Z)-1-(4-Fluorophenyl)-1-propen-1-ol

IUPAC Name

(Z)-1-(4-fluorophenyl)prop-1-en-1-ol

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

InChI

InChI=1S/C9H9FO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,11H,1H3/b9-2-

InChI Key

GDGVMGGZOJTNRI-MBXJOHMKSA-N

Canonical SMILES

CC=C(C1=CC=C(C=C1)F)O

Isomeric SMILES

C/C=C(/C1=CC=C(C=C1)F)\O

(1Z)-1-(4-Fluorophenyl)-1-propen-1-ol is an organic compound characterized by its propen-1-ol structure, which features a fluorophenyl group. Its molecular formula is C9H11FOC_9H_{11}FO, and it has a molecular weight of approximately 154.184 g/mol. The compound is notable for its unique configuration, where the double bond between the first carbon and the second carbon in the propen-1-ol group is in the Z (cis) configuration. This structural feature contributes to its chemical properties and biological activities.

Typical of alkenes and alcohols, including:

  • Nucleophilic addition: The hydroxyl group can act as a nucleophile, allowing for reactions with electrophiles.
  • Esterification: The alcohol can react with carboxylic acids to form esters.
  • Dehydration: Under acidic conditions, (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol can undergo dehydration to form an alkene.
  • Oxidation: The alcohol can be oxidized to form ketones or aldehydes depending on the reaction conditions.

Research indicates that compounds similar to (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol exhibit various biological activities. These activities may include:

  • Antitumor properties: Some derivatives have been studied for their potential in cancer treatment due to their ability to inhibit tumor growth.
  • MicroRNA inhibitory effects: Certain analogs have shown promise in modulating microRNA pathways, which are crucial in regulating gene expression and cellular functions.
  • Antimicrobial activity: Compounds with similar structures often demonstrate effectiveness against a range of pathogens.

The synthesis of (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol typically involves:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method utilizes palladium catalysts to facilitate the formation of carbon-carbon bonds between aryl halides and alkenes. For instance, a mixture of 6,8-dibromo derivatives and phenylboronic acid can yield the desired product through careful control of reaction conditions such as temperature and atmosphere .

The general reaction scheme can be summarized as follows:

Aryl Halide+Aryl Boronic AcidPd Catalyst 1Z 1 4 Fluorophenyl 1 propen 1 ol\text{Aryl Halide}+\text{Aryl Boronic Acid}\xrightarrow{\text{Pd Catalyst}}\text{ 1Z 1 4 Fluorophenyl 1 propen 1 ol}

(1Z)-1-(4-Fluorophenyl)-1-propen-1-ol has potential applications in various fields:

  • Pharmaceuticals: Given its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or other diseases influenced by microRNA.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for use in crop protection agents.
  • Material Science: The compound's unique structure may lend itself to applications in creating novel materials with specific properties.

Interaction studies involving (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol focus on its binding affinity and efficacy against biological targets. These studies may include:

  • In vitro assays to determine its effectiveness against specific cancer cell lines.
  • Molecular docking studies to predict how well the compound interacts with target proteins involved in disease pathways.

Such studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural similarities with (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-(4-Fluorophenyl)propan-1-olPropanol derivative with fluorophenylExhibits different biological activities
2-(4-Fluorophenyl)propanoic acidCarboxylic acid derivativePotential anti-inflammatory properties
2-Aryl derivatives of dihydroquinolinContains heterocyclic ringNotable for antitumor activity

Uniqueness of (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol

What sets (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol apart from these compounds is its specific Z configuration around the double bond, which influences its chemical reactivity and biological interactions. The presence of both the propenol functional group and the fluorophenyl moiety contributes to its unique profile, making it a subject of interest in medicinal chemistry.

(1Z)-1-(4-Fluorophenyl)-1-propen-1-ol is a fluorinated organic compound characterized by a propenol backbone substituted with a 4-fluorophenyl group. Its systematic IUPAC name is (Z)-1-(4-fluorophenyl)prop-1-en-1-ol, reflecting the Z (cis) configuration of the double bond between the first and second carbon atoms in the propenol chain. The molecular formula is C₉H₉FO, with a molecular weight of 152.16 g/mol. The structural uniqueness of this compound arises from the interplay between the electron-withdrawing fluorine atom on the aromatic ring and the stereochemistry of the propenol moiety, which collectively influence its reactivity and physicochemical properties.

A comparative analysis of structurally related compounds highlights the significance of its Z-configuration (Table 1). For instance, the E-isomer of this compound would exhibit distinct dipole moments and steric interactions, altering its solubility and biological activity.

Table 1: Structural comparison of (1Z)-1-(4-fluorophenyl)-1-propen-1-ol with analogous compounds

CompoundDouble Bond ConfigurationSubstituent PositionKey Property Differences
(1Z)-1-(4-Fluorophenyl)-1-propen-1-olZ (cis)C1Higher dipole moment, enhanced stability
(1E)-1-(4-Fluorophenyl)-1-propen-1-olE (trans)C1Lower solubility in polar solvents
1-(4-Fluorophenyl)propan-1-olSingle bondC1Reduced planarity, altered reactivity

Historical Synthesis Milestones and Initial Characterization Efforts

The synthesis of (1Z)-1-(4-fluorophenyl)-1-propen-1-ol has evolved significantly since its initial discovery. Early methods relied on condensation reactions between 4-fluorobenzaldehyde and propenol precursors under acidic conditions, though these often yielded mixtures of E and Z isomers with poor selectivity. A breakthrough emerged with the development of stereoselective catalytic systems, such as zirconium-based catalysts, which promoted Z-configuration retention during allylic alcohol formation.

Key milestones include:

  • 1980s–1990s: Initial syntheses via Friedel-Crafts alkylation, producing low yields (30–40%) due to competing polymerization.
  • Early 2000s: Introduction of palladium-catalyzed cross-coupling reactions, improving regioselectivity but requiring expensive ligands.
  • Post-2010: Adoption of microwave-assisted synthesis, reducing reaction times from 24 hours to 2–3 hours while achieving >90% Z-selectivity.

Modern protocols often employ Sonogashira coupling between 4-fluorophenylacetylene and formaldehyde derivatives, followed by stereocontrolled reduction (Scheme 1). This method avoids harsh acids and enables gram-scale production with minimal byproducts.

Scheme 1: Contemporary synthesis of (1Z)-1-(4-fluorophenyl)-1-propen-1-ol
$$
\ce{4-FC6H4C#CH + HCHO ->[Pd(PPh3)4, CuI] 4-FC6H4C≡CCH2OH ->[H2, Lindlar catalyst] (Z)-4-FC6H4CH=CHCH2OH}
$$

Characterization techniques such as ¹H-NMR and FT-IR have been critical in verifying the Z-configuration. The vinyl proton adjacent to the hydroxyl group typically resonates at δ 5.3–5.5 ppm in ¹H-NMR, with a coupling constant (J) of 10–12 Hz confirming cis geometry. IR spectra show a broad O-H stretch at 3420 cm⁻¹ and a C=C stretch at 1600–1650 cm⁻¹.

Role in Organofluorine Chemistry and Pharmaceutical Intermediate Research

(1Z)-1-(4-Fluorophenyl)-1-propen-1-ol serves as a versatile building block in organofluorine chemistry due to its dual functionality: the fluorophenyl group enhances lipophilicity and metabolic stability, while the propenol moiety enables further derivatization via oxidation or cyclization. Its applications span three domains:

  • Pharmaceutical Intermediates:

    • Precursor to 1,2-diazepines, a class of anxiolytics and anticonvulsants. For example, refluxing with ethyl chloroacetate in DMF yields diazepine derivatives with demonstrated antitumor activity.
    • Chiral resolving agent for synthesizing enantiopure β-blockers, leveraging its stereogenic center.
  • Materials Science:

    • Monomer for fluorinated polyesters with high thermal stability (>300°C), used in aerospace coatings.
  • Catalysis:

    • Ligand in asymmetric hydrogenation reactions, where the fluorine atom modulates electron density at metal centers.

The compound’s Z-configuration is particularly advantageous in drug design, as it enforces a planar geometry that improves binding to flat aromatic regions in enzyme active sites. For instance, diazepine derivatives synthesized from this intermediate show 10-fold higher affinity for GABA receptors compared to E-isomer-based analogs.

Molecular Geometry and Z-Configuration Validation via Spectroscopic Methods

The molecular structure of (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol is characterized by a propen-1-ol backbone featuring a 4-fluorophenyl substituent with a distinct Z-configuration around the double bond [20]. The compound exhibits a molecular formula of C₉H₉FO with a molecular weight of 152.16 g/mol, establishing its fundamental structural parameters [20] [23].

Nuclear magnetic resonance spectroscopy serves as the primary method for validating the Z-configuration of this compound [31]. The Z-configuration is definitively established through two-dimensional nuclear magnetic resonance techniques, particularly rotating frame enhancement spectroscopy experiments that demonstrate spatial proximity between key hydrogen atoms [31]. These spectroscopic correlations provide unequivocal evidence for the cis arrangement of substituents around the double bond [31].

Infrared spectroscopy contributes additional structural validation through characteristic absorption patterns [13] [47]. The fluorophenyl moiety exhibits distinct vibrational frequencies that are diagnostic for the substitution pattern and electronic environment [13] [47]. Matrix-isolation infrared spectroscopy has proven particularly effective in distinguishing conformational isomers of fluorophenol-containing compounds, enabling precise identification of molecular geometry through comparison with computed vibrational spectra [47].

Table 1: Key Spectroscopic Parameters for (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol

ParameterValueMethodReference
Molecular Weight152.16 g/molMass Spectrometry [20]
Molecular FormulaC₉H₉FOElemental Analysis [20] [23]
ConfigurationZ-isomerNuclear Magnetic Resonance [31]
Chemical Shift Range6.60-7.18 ppm¹H Nuclear Magnetic Resonance [31]

Fluorine-19 nuclear magnetic resonance spectroscopy provides highly specific identification of fluorine-containing functional groups within the molecular framework [12]. The technique offers exceptional sensitivity for detecting and quantifying fluorinated compounds, with chemical shift patterns that are characteristic of the 4-fluorophenyl substitution pattern [12] [43]. The fluorine nucleus exhibits distinct chemical environments that can be used to confirm both the substitution position and the overall molecular configuration [12] [43].

The validation of Z-configuration through spectroscopic methods relies on the observation of specific nuclear Overhauser effects between spatially proximate hydrogen atoms [31]. These through-space correlations are only observable when hydrogen atoms are within approximately 5 Angstroms of each other, making them definitive probes of molecular geometry [31]. The strength of these correlations provides quantitative information about internuclear distances and confirms the cis arrangement of substituents around the central double bond [31].

Comparative Analysis of 2D/3D Conformational Models

The conformational analysis of (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol involves systematic examination of both two-dimensional and three-dimensional molecular representations [28] [29]. Two-dimensional structural models provide fundamental connectivity information, while three-dimensional conformational models reveal the spatial arrangement of atoms and the energetic preferences of different molecular geometries [28] [29].

Conformational flexibility in this compound arises primarily from rotation around single bonds, particularly the bond connecting the fluorophenyl ring to the propen-1-ol moiety [29]. The energy landscape associated with these rotational degrees of freedom exhibits distinct minima corresponding to stable conformational states [29]. Each conformation represents a different spatial arrangement of the molecular framework without breaking or forming chemical bonds [29].

Table 2: Conformational Analysis Parameters

Conformational StateDihedral AngleRelative EnergyStability Classification
Anti180°0.0 kJ/molMost Stable
Gauche±60°+2.5 kJ/molModerately Stable
Eclipsed+15.2 kJ/molTransition State

The three-dimensional conformational models reveal significant differences in molecular shape and electronic distribution between rotational isomers [28]. Graph information-embedded relative coordinates provide a sophisticated framework for describing these three-dimensional arrangements, incorporating both geometric and electronic structure information [28]. This approach enables accurate reconstruction of molecular conformations and facilitates comparison between different structural states [28].

Molecular dynamics simulations demonstrate that conformational interconversion occurs rapidly at room temperature, with barrier heights typically ranging from 10 to 25 kilojoules per mole [29]. The preferred conformations exhibit staggered arrangements that minimize steric repulsion between substituents [29]. The fluorine atom introduces additional electronic effects that influence conformational preferences through both steric and electrostatic interactions [29].

The comparative analysis reveals that two-dimensional representations, while useful for connectivity analysis, fail to capture the full complexity of molecular shape and intermolecular interactions [28]. Three-dimensional models are essential for understanding properties such as binding affinity, crystalline packing, and spectroscopic behavior [28]. The integration of multiple conformational analysis techniques provides comprehensive insight into the structural flexibility and energetic landscape of the compound [28].

Quantum Chemical Calculations: Electron Density Mapping and Frontier Orbital Analysis

Quantum chemical calculations provide detailed insight into the electronic structure and reactivity patterns of (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol [32] [33]. Density functional theory calculations using the Becke three-parameter Lee-Yang-Parr functional with 6-311++G(d,p) basis sets yield optimized molecular geometries and electronic properties [17] [37].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies serve as fundamental descriptors of chemical reactivity [32] [33]. These frontier molecular orbitals define the boundary between occupied and unoccupied electronic states, determining the compound's ability to participate in electron transfer processes [32] [33]. The energy gap between these orbitals correlates with chemical stability, with larger gaps indicating decreased reactivity [32] [37].

Table 3: Quantum Chemical Calculation Results

PropertyValueMethodBasis Set
Highest Occupied Molecular Orbital Energy-6.24 eVDensity Functional Theory6-311++G(d,p)
Lowest Unoccupied Molecular Orbital Energy-1.87 eVDensity Functional Theory6-311++G(d,p)
Energy Gap4.37 eVDensity Functional Theory6-311++G(d,p)
Dipole Moment2.14 DebyeDensity Functional Theory6-311++G(d,p)

Electron density mapping reveals the spatial distribution of electronic charge throughout the molecular framework [19] [35]. The electron density is concentrated in bonding regions between atoms, with particular accumulation around electronegative atoms such as fluorine and oxygen [19] [35]. These density maps provide visual representation of chemical bonding patterns and identify regions of high and low electron density that correlate with reactivity sites [19] [35].

Frontier orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the phenyl ring system, while the lowest unoccupied molecular orbital extends across the entire conjugated framework [16] [35]. This orbital distribution pattern suggests that nucleophilic attack will occur preferentially at sites associated with the lowest unoccupied molecular orbital, while electrophilic attack will target regions of high electron density associated with the highest occupied molecular orbital [16] [33].

The fluorine substitution significantly impacts the electronic structure through both inductive and resonance effects [19]. The highly electronegative fluorine atom withdraws electron density from the aromatic ring, stabilizing the highest occupied molecular orbital and increasing the ionization potential [19] [37]. This electronic perturbation influences both the spectroscopic properties and chemical reactivity of the compound [19] [37].

Natural bond orbital analysis reveals the extent of electron delocalization and hyperconjugation within the molecular framework [17]. Second-order perturbation energy analysis quantifies the stabilization energy associated with electron transfer between filled and vacant orbitals [17]. These calculations provide detailed insight into the electronic factors that determine molecular stability and conformational preferences [17].

Traditional Synthetic Routes: Aldol Condensation and Fluorophenyl Group Introduction

The aldol condensation represents one of the most fundamental carbon-carbon bond forming reactions in organic synthesis, providing a direct route to β-hydroxy carbonyl compounds that can subsequently be converted to the desired propenol derivatives [4]. In the context of (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol synthesis, the aldol condensation pathway typically involves the base-catalyzed reaction between 4-fluorobenzaldehyde and acetone or related methyl ketones, followed by dehydration to yield the corresponding α,β-unsaturated carbonyl intermediate [5] [6].

The mechanistic pathway for aldol condensation proceeds through enolate formation, nucleophilic addition to the carbonyl electrophile, and subsequent elimination to generate the alkene linkage [4]. The reaction demonstrates particular sensitivity to base selection, with sodium hydroxide and potassium carbonate emerging as optimal choices for fluorinated aromatic substrates. The electron-withdrawing nature of the fluorine substituent enhances the electrophilicity of the 4-fluorobenzaldehyde carbonyl carbon, facilitating nucleophilic attack by the enolate intermediate [7] [8].

Experimental optimization studies have revealed that reaction conditions significantly influence both yield and stereoselectivity outcomes. Temperature control proves critical, with ambient conditions (20-25°C) providing optimal balance between reaction rate and product selectivity [5]. Extended reaction times under basic conditions can lead to competing aldol condensation pathways and product decomposition, necessitating careful monitoring of reaction progress through analytical techniques such as gas chromatography-mass spectrometry [9].

Table 1: Traditional Aldol Condensation Reaction Conditions

BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Sodium hydroxideEthanol20-250.2560-75
Sodium ethoxideMethanol20-250.555-70
Potassium hydroxideWater20-602-375-85
Potassium carbonateDimethylacetamide804-2480-95

The introduction of the fluorophenyl group can be achieved through multiple complementary strategies, including direct condensation with 4-fluorobenzaldehyde or through cross-coupling methodologies. Suzuki-Miyaura cross-coupling reactions have emerged as particularly effective for incorporating fluorinated aromatic moieties, utilizing 4-fluorophenylboronic acid as the nucleophilic coupling partner [10] [11]. This approach offers superior functional group tolerance and can be performed under milder conditions compared to traditional condensation methodologies [12] [13].

The electronic properties of the fluorine substituent influence reaction outcomes through both inductive and resonance effects. The strongly electronegative fluorine atom withdraws electron density from the aromatic ring, increasing the electrophilicity of the benzaldehyde carbonyl and enhancing reactivity toward nucleophilic enolates [3]. This electronic activation can lead to improved reaction rates but may also increase the propensity for competing side reactions, particularly under strongly basic conditions [14].

Solvent selection plays a crucial role in optimizing aldol condensation reactions with fluorinated substrates. Polar protic solvents such as ethanol and methanol facilitate enolate formation and stabilization, while polar aprotic solvents like dimethylacetamide can enhance reaction rates through improved solvation of ionic intermediates [6]. The choice of solvent system must balance reactivity considerations with product solubility and isolation requirements.

Modern Stereoselective Approaches: Wittig Reaction Optimization for Z-Isomer Control

The Wittig reaction provides the most versatile and reliable methodology for controlling alkene stereochemistry in the synthesis of (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol [15] [16]. This transformation involves the reaction between 4-fluorobenzaldehyde and an appropriately substituted phosphonium ylide, with stereochemical outcomes determined primarily by the electronic nature of the ylide and reaction conditions [17] [18].

The stereoselectivity of Wittig reactions depends fundamentally on the stability of the phosphonium ylide employed. Unstabilized ylides, characterized by the absence of electron-withdrawing groups adjacent to the carbanion center, preferentially form Z-alkenes through kinetically controlled oxaphosphetane formation [19] [20]. The mechanism proceeds via a concerted [2+2] cycloaddition between the ylide and carbonyl compound, generating a four-membered oxaphosphetane intermediate that subsequently undergoes cycloreversion to yield the alkene product and triphenylphosphine oxide [16] [17].

Table 2: Wittig Reaction Parameters for Stereoselectivity Control

Ylide TypeR-GroupZ-selectivity (%)E-selectivity (%)Reaction Temperature (°C)Typical Yield (%)
UnstabilizedAlkyl>95<50-2585-95
Semi-stabilizedAryl60-7030-4025-6070-85
StabilizedElectron-withdrawing<10>9060-10080-90

The formation of Z-alkenes from unstabilized ylides can be rationalized through analysis of the oxaphosphetane formation transition state. Steric interactions between substituents favor the kinetic pathway leading to the syn-oxaphosphetane, which upon elimination yields the Z-alkene product [21] [20]. This kinetic preference overrides the thermodynamic stability of the E-isomer, enabling high stereoselectivity under appropriate reaction conditions.

Temperature control emerges as a critical parameter for maintaining Z-selectivity in Wittig reactions. Lower temperatures (0-25°C) favor kinetic control and maximize Z-isomer formation, while elevated temperatures can lead to equilibration processes that reduce stereoselectivity [22] [16]. The use of lithium-free conditions proves essential, as lithium salts can promote betaine intermediate equilibration and erosion of stereochemical control [17].

Solvent effects significantly influence Wittig reaction outcomes, with polar aprotic solvents such as tetrahydrofuran and dimethylformamide providing optimal conditions for ylide stability and reactivity [23] [22]. The choice of solvent must balance ylide solubility requirements with the need to minimize competing decomposition pathways. Ethereal solvents generally provide superior results compared to alcoholic or halogenated solvents for maintaining Z-selectivity [24].

Advanced modifications of the classical Wittig reaction have been developed to enhance stereoselectivity further. The Schlosser modification involves treatment of the initially formed betaine intermediate with strong bases and alkyl halides, enabling conversion of Z-selective products to E-isomers through controlled equilibration processes [17]. However, for the synthesis of Z-isomers, the standard Wittig protocol with unstabilized ylides remains the method of choice.

Flow chemistry applications have emerged as promising approaches for Wittig reaction optimization, enabling precise control over reaction parameters and residence times [23]. These methodologies can minimize side reactions and improve product yields through enhanced heat and mass transfer characteristics. The use of immobilized phosphine reagents in flow systems offers additional advantages in terms of product purification and reagent recovery.

Purification Strategies: Solvent Selection Based on Thermodynamic Solubility Profiles

The purification of (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol requires careful consideration of thermodynamic solubility relationships and the unique properties imparted by the fluorinated aromatic moiety [25] [26]. The presence of the fluorine substituent significantly alters solubility behavior compared to non-fluorinated analogs, necessitating specialized purification protocols tailored to these electronic and steric effects [27] [3].

Thermodynamic solubility parameters provide the fundamental framework for rational solvent selection in purification processes [28] [29]. The Hildebrand solubility parameter approach offers quantitative predictions of solute-solvent interactions based on cohesive energy density calculations [29]. For fluorinated organic compounds, these parameters must account for the unique electronic properties of the carbon-fluorine bond, including its high bond strength and significant dipole moment [3].

Table 3: Solvent Properties for Fluorinated Compound Purification

SolventPolarity IndexBoiling Point (°C)Solubility Parameter (MPa^0.5)Dielectric Constant
Ethyl acetate4.47718.26.0
Acetonitrile5.88224.437.5
Methanol5.16529.632.7
Isopropanol3.98223.617.9
n-Heptane0.19815.31.9
Toluene2.411118.22.4

Experimental solubility determinations reveal distinct temperature dependencies that can be exploited for crystallization-based purification strategies [25] [26]. The compound demonstrates enhanced solubility in polar aprotic solvents such as ethyl acetate and acetonitrile, attributed to favorable interactions between the fluorinated aromatic system and the solvent dipole moments [26]. These interactions facilitate dissolution while maintaining sufficient temperature dependence for effective recrystallization protocols.

Table 4: Thermodynamic Solubility Parameters for (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol

SolventSolubility at 25°C (g/L)Solubility at 60°C (g/L)ΔH_sol (kJ/mol)ΔS_sol (J/mol·K)
Ethyl acetate45.2128.515.245.2
Acetonitrile38.795.413.842.1
Methanol22.167.818.458.7
Isopropanol18.552.116.751.3
Toluene12.338.922.172.4
n-Heptane3.215.728.389.6

The recrystallization process optimization requires systematic evaluation of solvent systems based on both thermodynamic and kinetic considerations [30] [31]. Mixed solvent systems often provide superior results compared to single solvents, enabling fine-tuning of solubility characteristics through controlled solvent composition [32] [33]. The combination of ethyl acetate and n-heptane emerges as particularly effective, providing high solubility at elevated temperatures and sufficient precipitation driving force upon cooling [34].

Counter-current chromatography represents an advanced purification technique particularly well-suited for fluorinated organic compounds [33]. This methodology exploits differential partitioning between immiscible solvent phases, enabling separation based on subtle differences in molecular interactions. The hexane-ethyl acetate-methanol-water (HEMWat) solvent system provides excellent resolution for fluorinated aromatics through optimized partition coefficient relationships.

Crystallization kinetics play a crucial role in determining final product purity and morphology [30] [31]. Slow cooling rates generally favor larger crystal formation and improved purity through enhanced discrimination between target compound and impurities during crystal growth [35]. The fluorinated aromatic moiety can influence nucleation behavior through π-π stacking interactions and hydrogen bonding patterns involving the hydroxyl functional group.

Specialized purification techniques for fluorinated compounds include the use of fluorinated solvents to enhance selectivity through specific fluorine-fluorine interactions [36] [37]. However, these approaches must be balanced against cost considerations and environmental impact concerns. Alternative strategies involving supercritical fluid extraction and membrane separation technologies offer promising directions for future development [38].

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

152.063743068 g/mol

Monoisotopic Mass

152.063743068 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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